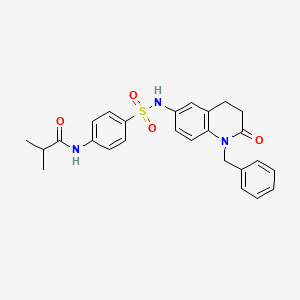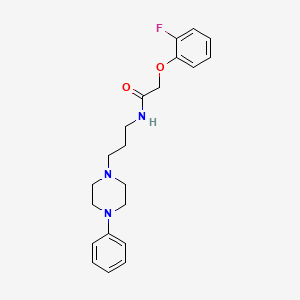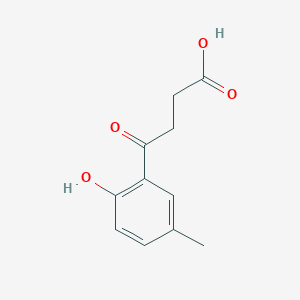
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that is produced in small amounts by the human body. HMB is a metabolite of the essential amino acid leucine, which is found in high-protein foods such as meat, dairy, and eggs. HMB has been studied for its potential to enhance muscle growth and recovery, improve exercise performance, and support overall health.
Applications De Recherche Scientifique
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including those related to 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, have been studied. For instance, Stanchev et al. (2009) investigated the antioxidant activity of such compounds, highlighting their potential in combating oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) focused on the molecular docking, vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid. Their research provided insights into the reactivity and potential biological activities of these compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Interaction with Other Chemicals
Amal'chieva et al. (2022) explored the interactions of 4-oxobutanoic acids with other chemicals, contributing to the understanding of their reactivity and potential applications in various fields (Amal'chieva, Grinev, Demeshko, & Yegorova, 2022).
Synthesis of Pharmaceutical Compounds
Noguchi et al. (2002) reported on the practical synthesis of esonarimod, which includes the use of 4-oxobutanoic acid derivatives. This research has implications for pharmaceutical manufacturing and drug development (Noguchi, Onodera, Tomisawa, & Yokomori, 2002).
Potential in Diabetes Treatment
Research by Khurana et al. (2018) on a succinamic acid derivative related to 4-oxobutanoic acid demonstrated potential in treating diabetes, indicating the therapeutic applications of these compounds (Khurana, Sharma, Bhagat, & Sharma, 2018).
Catalytic Applications
Kiyani and Ghorbani (2015) studied the catalytic use of 4-oxobutanoate derivatives in chemical reactions, highlighting their role in facilitating efficient synthesis of various compounds (Kiyani & Ghorbani, 2015).
Propriétés
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGKJNSGGELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

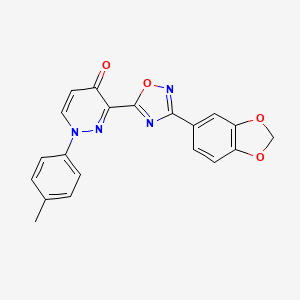
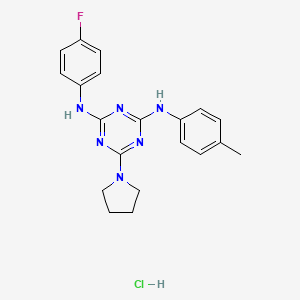

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
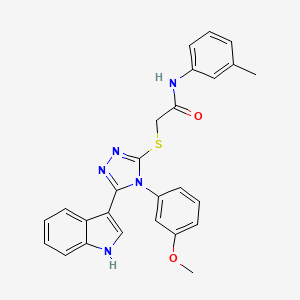
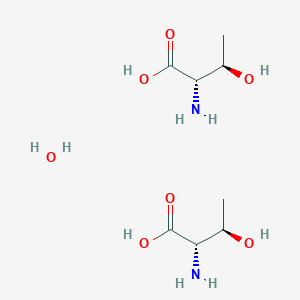
![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
